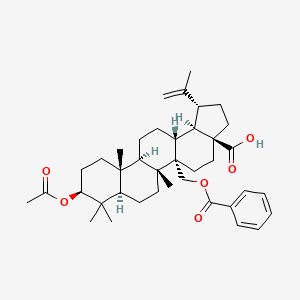
(S)-Phenyl(pyridin-2-yl)methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Phenyl(pyridin-2-yl)methanolhydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a phenyl group and a pyridin-2-yl group attached to a methanol moiety, with the hydrochloride salt form enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(pyridin-2-yl)methanolhydrochloride typically involves the reaction of pyridin-2-ylmethanol with a phenyl group under specific conditions. One common method includes the use of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction is often carried out in an organic solvent such as toluene or ethyl acetate, with reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a column packed with a suitable catalyst can efficiently produce this compound in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Phenyl(pyridin-2-yl)methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyridin-2-yl ketone, while reduction can regenerate the original alcohol form .
Applications De Recherche Scientifique
(S)-Phenyl(pyridin-2-yl)methanolhydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of (S)-Phenyl(pyridin-2-yl)methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry.
Uniqueness
(S)-Phenyl(pyridin-2-yl)methanolhydrochloride is unique due to its chiral nature and the presence of both phenyl and pyridin-2-yl groups. This combination of structural features imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H12ClNO |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
(S)-phenyl(pyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-9,12,14H;1H/t12-;/m0./s1 |
Clé InChI |
BBRKLXXHKJKYJX-YDALLXLXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)O.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=N2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


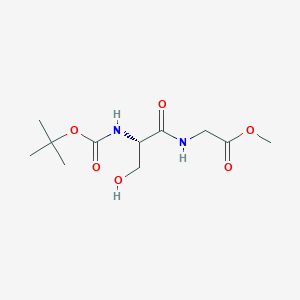
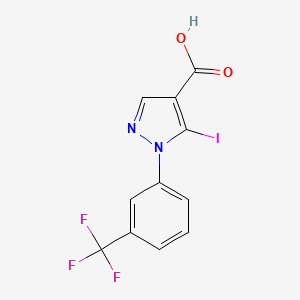
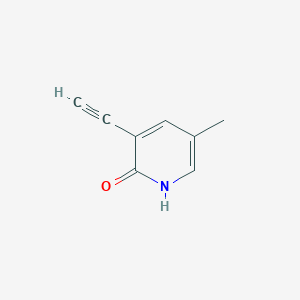

![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)

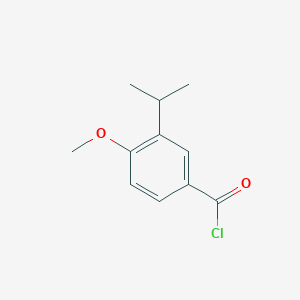

![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
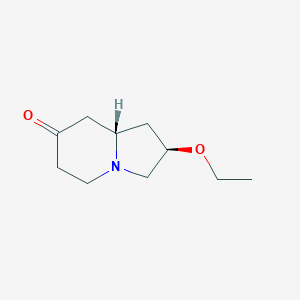


![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
